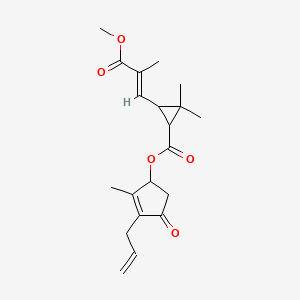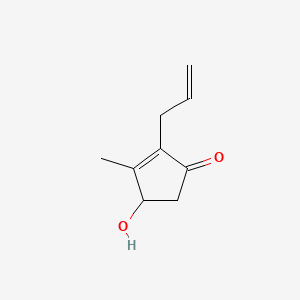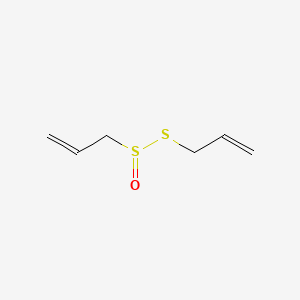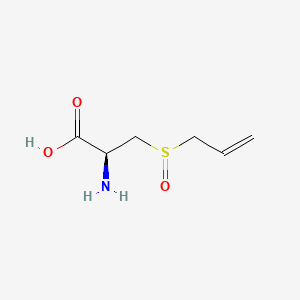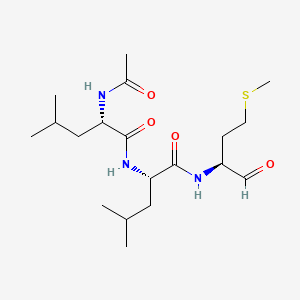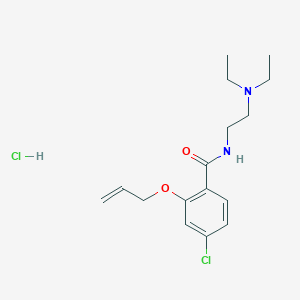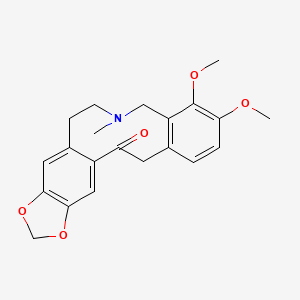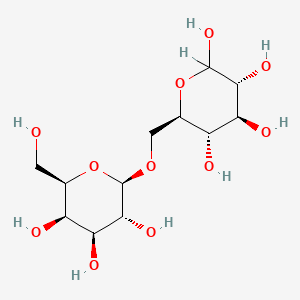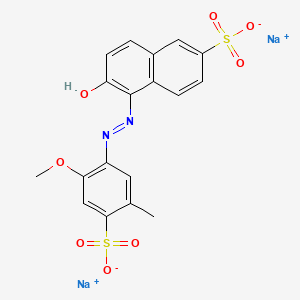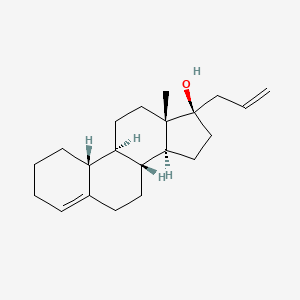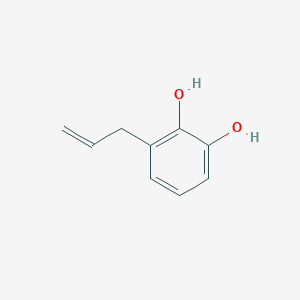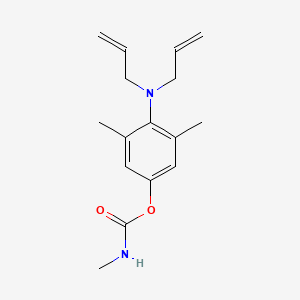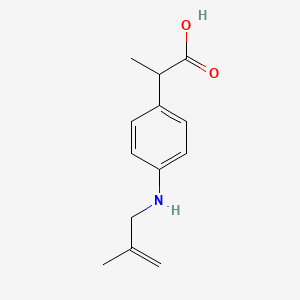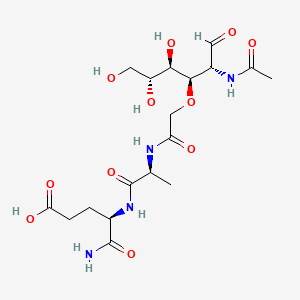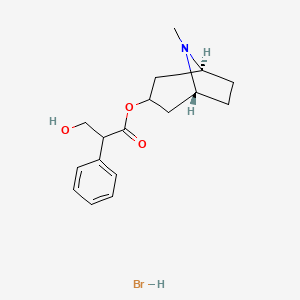
Atropine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atropine hydrobromide is a biochemical.
科学的研究の応用
Myopia Control
Atropine hydrobromide has been extensively studied for its efficacy in controlling the progression of myopia in children. Several studies have demonstrated its effectiveness in various concentrations, with lower concentrations being well-tolerated and effective in slowing myopia progression.
Atropine for Childhood Myopia : A study by Chia et al. (2012) compared the efficacy and visual side effects of three lower doses of atropine (0.5%, 0.1%, and 0.01%) for controlling myopic progression in children. The study found that atropine 0.01% had minimal side effects compared to higher concentrations and was effective in controlling myopia progression (Chia et al., 2012).
Low-Concentration Atropine for Myopia : A randomized, placebo-controlled trial by Yam et al. (2019) evaluated the efficacy and safety of low-concentration atropine eye drops at 0.05%, 0.025%, and 0.01% compared with placebo over a year. The study found that these concentrations reduced myopia progression in a concentration-dependent response, with all concentrations being well tolerated (Yam et al., 2019).
Topical Atropine for Myopia Control : Galvis et al. (2016) reviewed the use of atropine for arresting myopia progression, highlighting its safety and efficacy at concentrations as low as 0.01% (Galvis et al., 2016).
Pharmacological Analysis
Atropine hydrobromide is also used in pharmacological analysis for its properties and interactions with other substances.
Pharmacological Analysis of Hyoscyamines : Bai Xiao-hong (2010) researched the preferred conformations and extraction mechanisms of various hyoscyamines, including atropine sulphate and scopolamine hydrobromide, demonstrating the complexity of atropine's interactions (Bai Xiao-hong, 2010).
LC Determination in Pharmaceuticals : A study by Ceyhan et al. (2001) developed a method for the determination of atropine sulfate and scopolamine hydrobromide in pharmaceuticals, emphasizing atropine's significance in analytical chemistry (Ceyhan et al., 2001).
Molecular and Cellular Effects
Recent research has begun to explore the molecular and cellular effects of atropine in various contexts.
EIF2 Signaling and Glycolysis in Myopia : Zhu et al. (2022) investigated the retinal protein changes in myopic guinea pigs treated with atropine. They revealed that atropine affects EIF2 signaling, glycolysis, and dopamine secretion, providing insights into its molecular action (Zhu et al., 2022).
GABA Transporters in Myopic Retina : A study by Barathi et al. (2014) utilized iTRAQ quantitative proteomics to reveal the involvement of GABA transporters in atropine-treated myopic retinas, highlighting atropine’s role in GABAergic signaling (Barathi et al., 2014).
特性
CAS番号 |
6415-90-3 |
|---|---|
製品名 |
Atropine hydrobromide |
分子式 |
C17H24BrNO3 |
分子量 |
370.3 g/mol |
IUPAC名 |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16?; |
InChIキー |
VZDNSFSBCMCXSK-ZZJGABIISA-N |
異性体SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br |
正規SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br |
外観 |
Solid powder |
その他のCAS番号 |
6415-90-3 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Atropine hydrobromide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



